N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide
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Overview
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with isopropyl and methyl groups, and a tosyl-propanamide moiety
Preparation Methods
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone, followed by cyclization.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the isopropyl and methyl groups.
Formation of the tosyl-propanamide moiety: This involves the reaction of the substituted pyrazole with tosyl chloride and a suitable amine to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide can be compared with other pyrazole derivatives, such as:
1-isopropyl-3-methyl-1H-pyrazol-5-yl dimethylcarbamate: This compound has a similar pyrazole ring but different substituents, leading to distinct chemical and biological properties.
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide: Another pyrazole derivative with different functional groups, resulting in unique applications and activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)20-16(11-14(4)19-20)18-17(21)9-10-24(22,23)15-7-5-13(3)6-8-15/h5-8,11-12H,9-10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEJNBQDTNHRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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